REACTION_CXSMILES
|
[NH:1](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O.[H-].[Na+].[Cl:18][CH2:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][CH:28]=1)[C:23]([OH:25])=[O:24]>CN(C)C=O>[ClH:18].[NH2:1][CH2:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][CH:28]=1)[C:23]([OH:25])=[O:24] |f:1.2,5.6|
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C(C(=O)O)C=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the concentration under reduced pressure, 40 ml of dioxane containing 4 M of hydrogen chloride
|
Type
|
ADDITION
|
Details
|
was added to the residue, and they
|
Type
|
STIRRING
|
Details
|
were stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A white precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was taken by the filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |